molecular formula C16H24N6O2S B2904262 2-ethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 946211-02-5

2-ethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide

Cat. No.: B2904262
CAS No.: 946211-02-5
M. Wt: 364.47
InChI Key: KOPISSGRGLUGGA-UHFFFAOYSA-N
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Description

The compound 2-ethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is an intricate organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, combining elements of pyrazolo[3,4-d]pyrimidine and ethoxyacetamide, imparts distinct physicochemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide typically involves multiple steps:

  • Formation of the pyrazolo[3,4-d]pyrimidine core: : This may involve the cyclization of appropriate precursors under acidic or basic conditions.

  • Introduction of the pyrrolidine moiety: : Using pyrrolidine as a nucleophile, the pyrimidine ring is functionalized, often through a nucleophilic substitution reaction.

  • Attachment of the ethoxyacetamide group: : This could be achieved by reacting an ethoxyacetamide derivative with the intermediate compound under conditions that favor amide bond formation.

Industrial Production Methods

Scaling up the synthesis for industrial production would require optimization of these reaction steps for efficiency and yield. Key considerations include the choice of solvents, catalysts, and temperature control to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methylthio group, to form sulfoxides or sulfones.

  • Reduction: : Reduction of the pyrazolo[3,4-d]pyrimidine ring can yield dihydro derivatives.

  • Substitution: : Various nucleophilic substitution reactions can occur at the pyrimidine ring, modifying the attached groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substituents: : Different nucleophiles like amines, alcohols under appropriate conditions such as elevated temperatures or specific catalysts.

Major Products Formed

  • Sulfoxides and Sulfones: : From oxidation.

  • Dihydro derivatives: : From reduction.

  • Substituted pyrazolopyrimidines: : From various nucleophilic substitutions.

Scientific Research Applications

  • Chemistry: : As a precursor or intermediate in the synthesis of more complex molecules.

  • Biology: : Potential use in studying protein-ligand interactions due to its complex structure.

  • Medicine: : Investigated for its potential pharmacological properties, possibly as an enzyme inhibitor or receptor modulator.

  • Industry: : Could be utilized in the development of new materials or as a catalyst in certain chemical processes.

Mechanism of Action

The biological effects of 2-ethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide are likely due to its interaction with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, or nucleic acids.

  • Pathways Involved: : The compound may influence signaling pathways or biochemical cascades, potentially leading to therapeutic effects or biochemical modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-N-(2-(6-ethylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide: : Similar structure but with an ethylthio group instead of a methylthio group.

  • 2-ethoxy-N-(2-(6-(methylsulfinyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide: : Similar structure but with a methylsulfinyl group instead of a methylthio group.

  • 2-ethoxy-N-(2-(6-(methylsulfonyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide: : Similar structure but with a methylsulfonyl group instead of a methylthio group.

Uniqueness

This compound's uniqueness lies in its specific combination of a pyrazolopyrimidine core with an ethoxyacetamide group and a methylthio substituent, which may confer unique reactivity and biological activity compared to its analogs. This distinct structure may lead to specific interactions with molecular targets, making it a valuable compound for further research and development.

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Properties

IUPAC Name

2-ethoxy-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O2S/c1-3-24-11-13(23)17-6-9-22-15-12(10-18-22)14(19-16(20-15)25-2)21-7-4-5-8-21/h10H,3-9,11H2,1-2H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPISSGRGLUGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCCN1C2=C(C=N1)C(=NC(=N2)SC)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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